5-Bromothieno[3,2-b]pyridine

regioselective synthesis cross-coupling SNAr reactivity

5-Bromothieno[3,2-b]pyridine (CAS 1246555-44-1) is a heteroaryl bromide belonging to the thieno[3,2-b]pyridine family — one of six isomeric thienopyridine systems characterized by a thiophene ring fused to a pyridine ring at the [3,2-b] positions. With a molecular formula of C₇H₄BrNS and a molecular weight of 214.08 g·mol⁻¹, the compound bears a single bromine atom at the 5-position of the electron-deficient pyridine ring, a feature that confers distinct reactivity in palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig) and nucleophilic aromatic substitutions compared to its 3-bromo (thiophene-ring) and 7-bromo (pyridine-ring, α to nitrogen) regioisomers.

Molecular Formula C7H4BrNS
Molecular Weight 214.08
CAS No. 1246555-44-1
Cat. No. B3376848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromothieno[3,2-b]pyridine
CAS1246555-44-1
Molecular FormulaC7H4BrNS
Molecular Weight214.08
Structural Identifiers
SMILESC1=CC(=NC2=C1SC=C2)Br
InChIInChI=1S/C7H4BrNS/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H
InChIKeyVINXSDPSCQKXII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromothieno[3,2-b]pyridine (CAS 1246555-44-1): A Regiochemically Defined Heteroaryl Halide Building Block for Kinase-Focused and Antitumor Chemistry


5-Bromothieno[3,2-b]pyridine (CAS 1246555-44-1) is a heteroaryl bromide belonging to the thieno[3,2-b]pyridine family — one of six isomeric thienopyridine systems characterized by a thiophene ring fused to a pyridine ring at the [3,2-b] positions [1]. With a molecular formula of C₇H₄BrNS and a molecular weight of 214.08 g·mol⁻¹, the compound bears a single bromine atom at the 5-position of the electron-deficient pyridine ring, a feature that confers distinct reactivity in palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig) and nucleophilic aromatic substitutions compared to its 3-bromo (thiophene-ring) and 7-bromo (pyridine-ring, α to nitrogen) regioisomers [2]. The thieno[3,2-b]pyridine core itself has recently been validated as a privileged scaffold for generating ATP-competitive but non-ATP-mimetic kinase inhibitors with high kinome-wide selectivity, a property attributed to weak hinge-region interactions that permit variable binding modes [3].

Why 5-Bromothieno[3,2-b]pyridine Cannot Be Interchanged with Its 3-Bromo, 7-Bromo, or Heterocyclic Analogs in Synthesis and Screening Programs


The thieno[3,2-b]pyridine bicyclic system presents three distinct sites for halogen functionalization — the thiophene C-3 position and the pyridine C-5 and C-7 positions — each governed by fundamentally different electronic environments. The 5-position sits on the electron-deficient pyridine ring at the position para to the ring-junction nitrogen, rendering it susceptible to nucleophilic aromatic substitution (SNAr) and oxidative addition in cross-coupling, whereas the 3-position resides on the electron-rich thiophene ring and undergoes preferential electrophilic substitution (44–57% yields for halogenation) [1]. The 7-position, while also on the pyridine ring, is alpha to the heteronitrogen and exhibits distinct reactivity patterns through N-oxide intermediates; treatment of thieno[3,2-b]pyridine N-oxide with POCl₃ gives a mixture of 5-chloro and 7-chloro derivatives, confirming that the 5- and 7-positions are not electronically equivalent [2]. Moreover, the thieno[3,2-b]pyridine scaffold delivers the lowest calculated dipole moment among all furo-, thieno-, and selenophenopyridine isomers, with furo[2,3-c]pyridine possessing the highest — a physical–organic distinction that impacts solubility, chromatographic behavior, and protein–ligand binding thermodynamics [3]. Selecting the wrong regioisomer or heteroatom variant therefore introduces uncontrolled variables in both synthetic efficiency and biological readout.

5-Bromothieno[3,2-b]pyridine: Quantified Differentiation Evidence Against Closest Analogs and Alternatives


Regiochemical Identity: Pyridine-Ring 5-Position Bromine Enables Distinct Reactivity from Thiophene-Ring 3-Bromo and Pyridine-Ring 7-Bromo Isomers

Among the three monobrominated thieno[3,2-b]pyridine isomers, the 5-bromo derivative is uniquely positioned on the pyridine ring para to the ring-junction nitrogen atom. This contrasts with 7-bromothieno[3,2-b]pyridine (bromine alpha to the heteronitrogen) and 3-bromothieno[3,2-b]pyridine (bromine on the electron-rich thiophene ring). Experimentally, electrophilic substitution of the parent thieno[3,2-b]pyridine occurs exclusively at the thiophene C-3 position (44–57% yields for chloro, bromo, and iodo derivatives), while access to pyridine-ring 5- and 7-substituted derivatives requires indirect routes via N-oxide intermediates [1]. Treatment of thieno[3,2-b]pyridine N-oxide with POCl₃ produces a mixture of 5-chloro and 7-chloro derivatives, demonstrating that the 5- and 7-positions are chemically non-equivalent and that the 5-bromo compound cannot be replaced by the 7-bromo isomer in structure–activity relationship (SAR) studies without altering the electronic and steric profile of the resulting derivative [2].

regioselective synthesis cross-coupling SNAr reactivity

Dipole Moment Differentiation: Thieno[3,2-b]pyridine Core Exhibits Lowest Dipole Moment Among Furo-, Thieno-, and Selenophenopyridine Isomers

A systematic DFT study (B3LYP/6-31G(d)) of all isomeric furo-, thieno-, and selenophenopyridines revealed that thieno[3,2-b]pyridine possesses the lowest calculated dipole moment among the entire set of 18 isomers, while furo[2,3-c]pyridine exhibits the largest [1]. This is not merely an academic distinction: the dipole moment directly influences aqueous solubility, logP, chromatographic retention, and the desolvation penalty upon protein binding. For procurement decisions in medicinal chemistry, the thieno[3,2-b]pyridine scaffold's intrinsically lower polarity compared to furo[3,2-b]pyridine (O replacing S) makes it a preferred starting point when target engagement requires a less polar hinge-binding motif or when improving membrane permeability is a design goal.

dipole moment DFT calculation physicochemical property drug-likeness

Kinase Selectivity Profile: Thieno[3,2-b]pyridine Scaffold Delivers ATP-Competitive but Non-ATP-Mimetic Inhibition with High Kinome-Wide Selectivity vs. Classical Hinge-Binding Heterocycles

The thieno[3,2-b]pyridine core engages the kinase hinge region through weak interactions, enabling profoundly different binding modes that all maintain high kinome-wide selectivity, as demonstrated by the regioisomeric pair MU1464 and MU1668 [1]. This contrasts with classical ATP-mimetic scaffolds (e.g., quinazolines, pyrazolo[3,4-d]pyrimidines) that form strong hinge hydrogen bonds and exhibit narrower selectivity windows. The optimized chemical probe MU1920, built on a thieno[3,2-b]pyridine core functionalized at the 5-position, inhibits Haspin kinase with an IC₅₀ of 6 nM and displays suitable pharmacokinetic properties and metabolic stability in mouse plasma and microsomes for in vivo applications [2]. The 5-position derivatization is critical: MU1920 bears an N-linked 1,4-dimethylpyrazol-3-yl moiety at the 5-position, and its crystal structure with Haspin (PDB 9FLT) confirms the non-ATP-mimetic binding mode [3].

kinase inhibitor kinome selectivity hinge binder chemical probe

Antitumor SAR from 6-Bromo Analogs Demonstrates That Bromine Position on the Thieno[3,2-b]pyridine Core Dictates Biological Activity Magnitude and Selectivity

Although the 6-bromo isomer (rather than the 5-bromo) has been more extensively profiled in published antitumor SAR, these studies provide critical class-level evidence that bromine position on the thieno[3,2-b]pyridine core is a decisive determinant of biological activity. Suzuki–Miyaura coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with aryl/heteroaryl pinacolboranes afforded products with GI₅₀ values spanning from 0.7 μM to >100 μM across MCF-7, A375-C5, and NCI-H460 cell lines, with the most potent bithiophene derivative achieving GI₅₀ values of 0.7–1.0 μM against MCF-7 and NCI-H460 and an o-aniline derivative showing GI₅₀ values of 2.5–4.2 μM across all three lines [1]. Separately, 7-bromothieno[3,2-b]pyridine-derived di(hetero)arylethers and di(hetero)arylamines showed that methoxy-substituted variants achieved low GI₅₀ values (1.30–1.63 μM) across MCF-7, A375-C5, NCI-H460, and HepG2 lines, with one compound demonstrating no toxicity to non-tumor PLP2 cells at its GI₅₀ concentration [2]. These position-dependent SARs demonstrate that bromine at different positions on the thieno[3,2-b]pyridine scaffold gives rise to coupling products with distinct biological activity profiles, and that the 5-bromo isomer serves as a complementary entry point to unexplored chemical space distinct from the 6-bromo and 7-bromo series.

antitumor activity structure–activity relationship GI50 cancer cell lines

Commercial Availability and Cost Differential: 5-Bromo Isomer Occupies a Distinct Procurement Niche Compared to 3-Bromo and 7-Bromo Analogs

As of available vendor pricing data, 5-bromothieno[3,2-b]pyridine (CAS 1246555-44-1) is listed at approximately €701 per 50 mg from specialty suppliers , while 7-bromothieno[3,2-b]pyridine (CAS 603305-89-1) is listed at approximately €366 per 250 mg or ~288 CNY per 100 mg , and 3-bromothieno[3,2-b]pyridine (CAS 94191-12-5) at approximately 11,537 CNY per 1 g (~€1,500) from J&K or ~300 CNY per 100 mg . The significant price variation reflects differential synthetic accessibility: 3-bromo isomers are accessible via direct electrophilic bromination of the parent thieno[3,2-b]pyridine, whereas 5-bromo and 7-bromo isomers require multi-step routes via N-oxide intermediates or pre-functionalized pyridine building blocks. The 5-bromo isomer's higher per-gram cost relative to the 7-bromo isomer (which benefits from being co-produced in N-oxide chlorination/bromination mixtures) must be weighed against its unique regiochemical identity: there is no synthetic shortcut to install a growth vector at the pyridine 5-position from the cheaper 7-bromo intermediate.

procurement commercial availability cost comparison supply chain

5-Bromothieno[3,2-b]pyridine: Prioritized Application Scenarios for Scientific and Industrial Procurement


Kinase Chemical Probe and Lead Optimization Programs Targeting the Haspin/CDKL/TAF1L Kinase Family

The thieno[3,2-b]pyridine scaffold, specifically when functionalized at the 5-position, has been validated through the chemical probe MU1920 (Haspin IC₅₀ = 6 nM) with demonstrated in vivo-compatible pharmacokinetics in mouse [1]. 5-Bromothieno[3,2-b]pyridine serves as the direct Suzuki–Miyaura or Buchwald–Hartwig coupling partner for installing aryl, heteroaryl, or amine substituents at the pyridine 5-position, the vector critical for achieving kinome-wide selectivity. Procurement of this specific building block enables medicinal chemistry teams to elaborate the MU1920 chemotype or explore novel 5-substituted analogs targeting underexplored kinases such as CDKLs and TAF1L, as identified in the primary publication [2].

Parallel Library Synthesis for Antitumor SAR Exploration at the Pyridine Ring of Thieno[3,2-b]pyridines

Published antitumor SAR from the 6-bromo and 7-bromo thieno[3,2-b]pyridine series demonstrates that the position of derivatization fundamentally governs both potency (GI₅₀ range: 0.7 to >100 μM across breast, melanoma, lung, colon, liver, and cervical cancer lines) and tumor cell selectivity [1]. The 5-bromo isomer provides access to pyridine C-5 SAR space that remains relatively unexplored compared to the well-characterized 6-bromo and 7-bromo series, offering a genuine opportunity for novel intellectual property generation. High-throughput Suzuki–Miyaura coupling of 5-bromothieno[3,2-b]pyridine with diverse (hetero)aryl boronic acids/boronates enables rapid construction of focused libraries for antitumor screening, with the precedent that coupling yields in this scaffold class typically range from 65–91% under standard Pd-catalyzed conditions [2].

Physicochemical Property Optimization via Low-Dipole-Moment Scaffold Selection

DFT calculations demonstrate that thieno[3,2-b]pyridine possesses the lowest dipole moment among all 18 isomeric furo-, thieno-, and selenophenopyridines studied [1]. For drug discovery programs where lowering logP, improving passive membrane permeability, or reducing chromatographic retention time is a design objective, the thieno[3,2-b]pyridine scaffold — and specifically its 5-bromo derivative as a versatile late-stage functionalization handle — offers a measurable physicochemical advantage over the corresponding furo[3,2-b]pyridine (higher dipole moment due to O vs. S) and selenopheno[3,2-b]pyridine analogs. This scaffold-level differentiation is particularly relevant for CNS-targeted programs where lower polar surface area and reduced hydrogen-bonding capacity correlate with improved blood–brain barrier penetration.

Fluorescent Probe and Bifunctional Molecule Development via Regioselective 5-Position Derivatization

The thieno[3,2-b]pyridine scaffold exhibits site-dependent modulation of both biological activity and photophysical properties. A 2025 study demonstrated that thieno[3,2-b]pyridin-5(4H)-one derivatives show divergent behavior depending on the aryl substitution site: 3-aryl derivatives exhibit notable antitumor activity, whereas 2-aryl analogs display strong fluorescence [1]. The 5-bromo building block enables regioselective installation of fluorescent moieties or bifunctional tags at the pyridine ring position, supporting the development of theranostic agents or fluorescent chemical biology probes. The reported synthetic methodology (BOP-promoted aza-[3+3] cycloaddition) provides a direct route from 5-substituted intermediates to the bioactive thieno[3,2-b]pyridin-5(4H)-one scaffold [2].

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